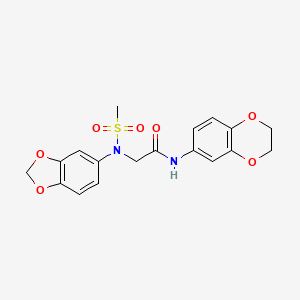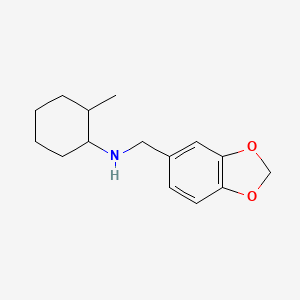![molecular formula C15H17N3O3 B4920391 5-[(sec-butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920391.png)
5-[(sec-butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(sec-butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound belonging to the class of pyrimidinetriones This compound is characterized by its unique structure, which includes a sec-butylamino group attached to a methylene bridge, and a phenyl group attached to the pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(sec-butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:
Formation of the Pyrimidinetrione Core: The pyrimidinetrione core can be synthesized through the reaction of urea with a β-diketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with the pyrimidinetrione core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the sec-Butylamino Group: The sec-butylamino group is introduced through a nucleophilic substitution reaction, where sec-butylamine reacts with a suitable leaving group on the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinetrione core, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene bridge, where the sec-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the sec-butylamino group.
Reduction: Hydroxyl derivatives of the pyrimidinetrione core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[(sec-butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies focus on its efficacy, toxicity, and mechanism of action.
Industry
In industrial applications, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for the development of new materials and products.
Mechanism of Action
The mechanism of action of 5-[(sec-butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-[(sec-Butylamino)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound has an ethoxy group on the phenyl ring, which may alter its chemical and biological properties.
5-[(sec-Butylamino)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: The presence of a methyl group on the phenyl ring can influence its reactivity and interactions with biological targets.
Uniqueness
5-[(sec-butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. Its sec-butylamino group, in particular, may confer specific properties that are not present in other derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(butan-2-yliminomethyl)-6-hydroxy-1-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-10(2)16-9-12-13(19)17-15(21)18(14(12)20)11-7-5-4-6-8-11/h4-10,20H,3H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPDDBRVUKZSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(N(C(=O)NC1=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methylphenyl)-N-[2-(1-oxidoisonicotinoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4920314.png)
![6-[isopropyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4920320.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920326.png)

![Ethyl 2-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate](/img/structure/B4920343.png)
![3,3,7,8-tetramethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4920349.png)
![N-cyclohexyltricyclo[4.3.1.13,8]undecane-1-carboxamide](/img/structure/B4920352.png)

![1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B4920373.png)
![furan-2-ylmethyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate](/img/structure/B4920375.png)
![N-[2-(diethylamino)ethyl]-2-phenoxyacetamide;hydrochloride](/img/structure/B4920382.png)
![1-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B4920396.png)
![methyl 2-({[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920397.png)
![N-[2-(dimethylamino)ethyl]-3-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4920404.png)
